

evaluation of TFAX 488, SE for single-molecule imaging

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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

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Evaluation of TFAX 488, SE for Single-Molecule Localization Microscopy: A Technical Comparison Guide

As a Senior Application Scientist, I frequently evaluate fluorescent probes to determine their viability for advanced super-resolution techniques. Single-molecule localization microscopy (SMLM) techniques, such as direct stochastic optical reconstruction microscopy (dSTORM), demand fluorophores with exceptional photostability, high photon yield, and reliable photoswitching kinetics.

TFAX 488, SE (Succinimidyl Ester) has emerged as a premium, amine-reactive green fluorescent dye for these applications. Sharing the identical chemical backbone (CAS: 222164-96-7) to the widely utilized Alexa Fluor 488 NHS ester, TFAX 488 offers a highly reliable, cost-effective alternative with an optimal balance of brightness and pH-insensitivity across a broad range (pH 4–10).

Photophysical Profiling & Alternative Comparison

In SMLM, the total number of photons emitted per localization event directly dictates the spatial resolution of the final reconstructed image. To objectively evaluate **TFAX 488, SE**, we must benchmark its photophysics against other common 488 nm-excited fluorophores. TFAX 488 exhibits a near-perfect quantum yield (0.92) and a strong extinction coefficient (73,000 $M^{-1}cm^{-1}$), ensuring maximal photon output before the molecule either photobleaches or transitions to a dark state.

Table 1: Photophysical Comparison of Green Fluorophores for SMLM

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient ($M^{-1}cm^{-1}$)	Quantum Yield	SMLM Suitability
TFAX 488	495	515	73,000	0.92	Excellent (dSTORM/SIM)
Alexa Fluor 488	496	519	71,000	0.92	Excellent (dSTORM/SIM)
ATTO 488	500	520	90,000	0.80	Very Good
FITC	490	525	73,000	0.92	Poor (Rapid Bleaching)

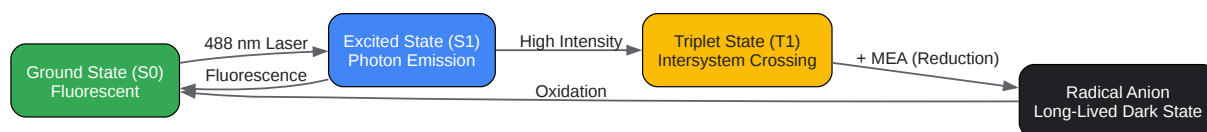
(Quantitative data synthesized from product specifications,[\[1\]](#))

Mechanistic Causality in dSTORM

Why does TFAX 488 excel in single-molecule imaging while legacy dyes like FITC fail? The mechanistic causality lies in the photophysical state transitions. The fundamental principle of dSTORM relies on driving the vast majority of fluorophores into a reversible, long-lived dark state, allowing only a sparse, stochastic subset to emit fluorescence at any given time.

When excited by a high-power 488 nm laser, TFAX 488 undergoes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). In the presence of a primary thiol like β -mercaptoethylamine (MEA), the T1 state is chemically reduced to a stable, non-fluorescent

radical anion (the "dark state"). Molecular oxygen must be enzymatically scavenged from the buffer system; otherwise, O₂ will prematurely quench the triplet state back to the ground state and induce irreversible photobleaching via reactive oxygen species.

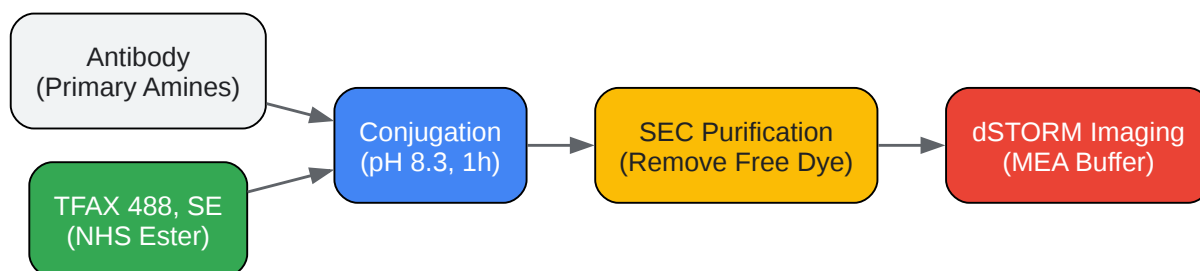


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Photophysical state transitions of TFX 488 enabling dSTORM single-molecule blinking.

Self-Validating Experimental Protocol

To achieve sub-20 nm resolution, both the conjugation chemistry and the imaging buffer must be precisely controlled. Below is a field-proven, step-by-step methodology for antibody conjugation and subsequent single-molecule imaging.



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Experimental workflow for TFX 488 conjugation and single-molecule imaging preparation.

Phase 1: Amine-Reactive Conjugation

- **Buffer Exchange:** Dialyze the target antibody (e.g., Goat Anti-Mouse IgG) into 0.1 M sodium bicarbonate buffer, pH 8.3. **Causality:** Succinimidyl esters (SE) require unprotonated primary amines for nucleophilic attack. At pH 8.3, a sufficient fraction of lysine ε-amino groups are deprotonated without excessively accelerating the competing hydrolysis of the SE group.

- Dye Preparation: Reconstitute **TFAX 488, SE** in anhydrous DMSO immediately before use. Causality: **TFAX 488, SE** is highly susceptible to spontaneous hydrolysis in aqueous environments^[2]. Anhydrous DMSO preserves the reactive ester until it is introduced to the protein.
- Reaction: Add a 5- to 10-fold molar excess of **TFAX 488, SE** to the antibody. Incubate for 1 hour at room temperature, strictly protected from light.
- Purification: Isolate the conjugated antibody using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4). Causality: Unreacted free dye will non-specifically bind to glass coverslips, creating a high background noise floor that completely obscures single-molecule localizations. SEC acts as a self-validating step to ensure only covalently bound fluorophores proceed to imaging.

Phase 2: Single-Molecule Imaging (dSTORM) 5. Sample Preparation: Immunostain fixed cells using the purified TFAx 488-conjugated antibody following standard blocking and permeabilization protocols. 6. Photoswitching Buffer Formulation: Prepare a fresh imaging buffer containing:

- 100 mM β -mercaptoethylamine (MEA)
- 0.5 mg/mL glucose oxidase
- 40 μ g/mL catalase
- 10% (w/v) glucose in PBS (pH 7.4). Causality: MEA acts as the critical reducing agent to trap the fluorophore in the dark state. The glucose oxidase/catalase (GLOX) cascade enzymatically removes molecular oxygen, preventing irreversible photobleaching and allowing reversible, continuous blinking.
- Imaging: Expose the sample to high-intensity 488 nm laser excitation (>1 kW/cm²). Record 10,000–20,000 frames at an acquisition rate of 50 Hz to capture stochastic blinking events for computational reconstruction.

Conclusion

TFAX 488, SE represents a top-tier fluorophore for single-molecule imaging. Its structural equivalence to established industry standards, combined with its robust photophysics, high quantum yield, and pH insensitivity, ensures reproducible, high-resolution data for advanced microscopy applications,.

References

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Sources

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- [2. TFAX 488, TFP | CAS 878546-79-3 | TFAX488, TFP | Tocris Bioscience \[tocris.com\]](#)
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